Unii-9C19qcy050

描述

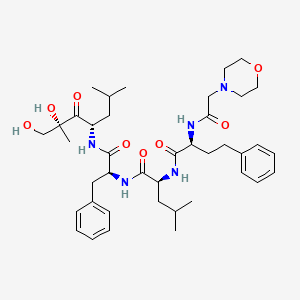

“Unii-9C19qcy050” refers to a substance registered in the FDA’s Global Substance Registration System . The preferred substance name is “Deepoxy Ethane-1,2-Diol Carfilzomib” and its formula is C40H59N5O8 .

Molecular Structure Analysis

The molecular formula of “Unii-9C19qcy050” is C40H59N5O8 . This indicates that it contains 40 carbon atoms, 59 hydrogen atoms, 5 nitrogen atoms, and 8 oxygen atoms .科学研究应用

改变研究转化的教育项目

Giordan等人(2011年)的一项研究讨论了将基础科学研究转化为实际创新。国家大学发明家和创新者联盟(NCIIA)通过提供培训、教育和财务支持来在这一过程中发挥关键作用,以创建可行且具有社会效益的企业。这突显了教育项目在推动科学研究向现实世界应用(Giordan, Shartrand, Steig, & Weilerstein, 2011)的重要性。

纳米颗粒合成的进展

Cushing,Kolesnichenko和O'Connor(2004年)专注于新材料的开发,强调科学发现与技术进步之间的相互作用。这篇论文反映了电子行业的发展,展示了科学研究如何推动技术进化(Cushing, Kolesnichenko, & O'Connor, 2004)。

全球健康物质注册系统

Peryea等人(2020年)的一篇论文描述了由美国FDA和NCATS开发的全球物质注册系统(GSRS)。该系统提供了与健康相关的物质的严格科学描述,展示了医学领域中监管标准和科学研究的交汇(Peryea et al., 2020)。

环境模型的协作工作环境

Şahin等人(2009年)讨论了为大型科学应用设计协作分布式计算环境,以统一空气污染模型(UNI-DEM)作为案例研究。这突显了协作工具在促进地理分散团队之间的科学研究中的重要性(Şahin,Weihrauch,Dimov和Alexandrov,2009年)。

生物物理学合作用于生物医学应用

成立于2019年的国际生物物理学合作(IBC)专注于核物理在生物医学应用中的作用。这种合作显示了科学社区网络在推动具有实际应用的基础研究方面的作用,例如在粒子疗法领域(“Strangeness”,2020年)。

加强发展中国家的健康研究

Momen(2004年)探讨了科学期刊在推动发展中国家的健康研究中的作用,强调了全球承诺和资金的需求,以利用科学出版物促进社会改善(Momen, 2004)。

作用机制

Target of Action

Carfilzomib Impurity 2, also known as Unii-9C19qcy050, is a proteasome inhibitor . The proteasome is crucial for the degradation of intracellular proteins and plays an important role in mediating a number of cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases in both normal and tumor cells .

Mode of Action

Carfilzomib Impurity 2 irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome . This binding leads to cellular protein accumulation and finally induces apoptosis .

Biochemical Pathways

The inhibition of proteasomes results in the induction of cell cycle arrest and apoptosis via modulation of several pathways. These include the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB) leading to activation of both intrinsic and extrinsic caspase cascades .

Pharmacokinetics

The parent compound carfilzomib has been studied and it’s known that it is infused over 2–10 minutes . The metabolites of Carfilzomib have been characterized in patient plasma and urine samples . More research is needed to fully understand the ADME properties of Carfilzomib Impurity 2.

Result of Action

The result of Carfilzomib Impurity 2’s action is the induction of apoptosis in cancer cells . This is achieved through the accumulation of proteins in the cell due to the inhibition of the proteasome, leading to cell cycle arrest and ultimately cell death .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPYUKBBMCBILQ-NZTKNTHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1541172-75-1 | |

| Record name | Deepoxy ethane-1,2-diol carfilzomib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541172751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C19QCY050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

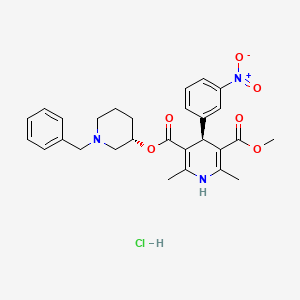

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)